Cas no 109744-85-6 (1H-Benzimidazole, 2-(2-methylphenyl)-1-phenyl-)

1H-Benzimidazole, 2-(2-methylphenyl)-1-phenyl- structure
109744-85-6 structure
Product Name:1H-Benzimidazole, 2-(2-methylphenyl)-1-phenyl-
CAS No:109744-85-6
MF:C20H16N2
MW:284.354444503784
MDL:MFCD00453934
CID:1188814
PubChem ID:13835827
Update Time:2025-04-20

1H-Benzimidazole, 2-(2-methylphenyl)-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 2-(2-methylphenyl)-1-phenyl-
    • 2-(2-methylphenyl)-benzimidazole
    • 2-(2-methylphenyl)-1-phenylbenzimidazole
    • SCHEMBL8010509
    • 1-Phenyl-2-(2-methylphenyl)-1H-benzoimidazole
    • 109744-85-6
    • MDL: MFCD00453934
    • Inchi: 1S/C20H16N2/c1-15-9-5-6-12-17(15)20-21-18-13-7-8-14-19(18)22(20)16-10-3-2-4-11-16/h2-14H,1H3
    • InChI Key: DLAVJLGINDRFDH-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C2C=CC=CC=2N=C1C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 284.131348519g/mol
  • Monoisotopic Mass: 284.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 17.8Ų

1H-Benzimidazole, 2-(2-methylphenyl)-1-phenyl- Pricemore >>

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